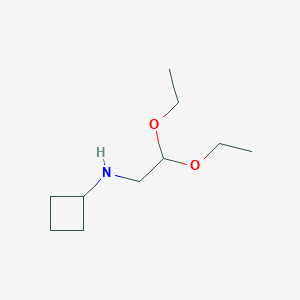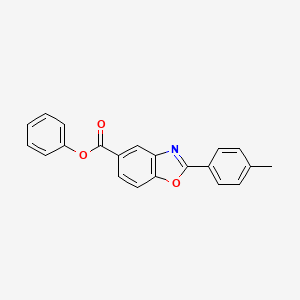
2-(4-Methylbenzylidene)cyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylbenzylidene)cyclohexanone is an organic compound with the molecular formula C22H22O. This compound is characterized by the presence of a cyclohexanone core with two 4-methylbenzylidene groups attached at the 2 and 6 positions
Vorbereitungsmethoden
The synthesis of 2-(4-Methylbenzylidene)cyclohexanone typically involves the condensation of 4-methylbenzaldehyde with cyclohexanone. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and is carried out under reflux conditions . The reaction proceeds through the formation of an intermediate enolate, which then undergoes aldol condensation to yield the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-(4-Methylbenzylidene)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylbenzylidene)cyclohexanone has been studied for its applications in various scientific fields:
Wirkmechanismus
The mechanism of action of 2-(4-Methylbenzylidene)cyclohexanone involves its interaction with specific molecular targets and pathways. For example, as a fluorescent sensor, the compound binds selectively to chromium ions, resulting in a fluorescence response . In biological systems, its antioxidant and anti-inflammatory effects are thought to be mediated through the inhibition of reactive oxygen species and the modulation of inflammatory pathways .
Vergleich Mit ähnlichen Verbindungen
2-(4-Methylbenzylidene)cyclohexanone can be compared with other similar compounds, such as:
2,6-Bis(4-methylbenzylidene)cyclohexanone: This compound has a similar structure but may differ in its reactivity and applications.
2,6-Bis(4-fluorobenzylidene)cyclohexanone: The presence of fluorine atoms can alter the compound’s electronic properties and reactivity.
2,6-Bis(4-hydroxybenzylidene)cyclohexanone: The hydroxyl groups can enhance the compound’s hydrogen bonding capabilities and solubility in water.
Eigenschaften
Molekularformel |
C14H16O |
|---|---|
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
2-[(4-methylphenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C14H16O/c1-11-6-8-12(9-7-11)10-13-4-2-3-5-14(13)15/h6-10H,2-5H2,1H3 |
InChI-Schlüssel |
ZMOQPFKSFJYXDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C=C2CCCCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N'-acetyl-3-bromofuro[2,3-c]pyridine-5-carbohydrazide](/img/structure/B8289018.png)


![3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbothioamide](/img/structure/B8289058.png)
![{[(2R)-2-amino-2-ethylhexyl]oxy}sulfonic acid](/img/structure/B8289060.png)




